molecular formula C16H12BrCl2NO3 B2379845 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate CAS No. 1794930-97-4

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate

Cat. No.: B2379845
CAS No.: 1794930-97-4
M. Wt: 417.08
InChI Key: AAGNBUAXLOKNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate is a complex organic compound that features both bromine and chlorine substituents on its benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-bromobenzylamine, which is then reacted with 2,5-dichlorobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the ester linkage can be hydrolyzed in biological systems, releasing active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzylamine: A precursor in the synthesis of the compound.

    2,5-Dichlorobenzoic Acid: Another precursor used in the synthesis.

    Methyl 3-bromo-2,5-dichlorobenzoate: A related compound with similar structural features.

Uniqueness

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate is unique due to its combination of bromine and chlorine substituents, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-7-12(18)4-5-14(13)19/h1-7H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNBUAXLOKNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.